N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354178
InChI: InChI=1S/C24H29N3O3S2/c1-4-13-27-23(17-31-24(27)25-21-10-6-5-7-11-21)20-9-8-12-22(14-20)32(28,29)26-15-18(2)30-19(3)16-26/h5-12,14,17-19H,4,13,15-16H2,1-3H3
SMILES:
Molecular Formula: C24H29N3O3S2
Molecular Weight: 471.6 g/mol

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

CAS No.:

Cat. No.: VC16354178

Molecular Formula: C24H29N3O3S2

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline -

Specification

Molecular Formula C24H29N3O3S2
Molecular Weight 471.6 g/mol
IUPAC Name 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine
Standard InChI InChI=1S/C24H29N3O3S2/c1-4-13-27-23(17-31-24(27)25-21-10-6-5-7-11-21)20-9-8-12-22(14-20)32(28,29)26-15-18(2)30-19(3)16-26/h5-12,14,17-19H,4,13,15-16H2,1-3H3
Standard InChI Key CPINXQKSFNVTAI-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

Introduction

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a morpholine derivative. Its molecular structure includes multiple functional groups that contribute to its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Biological Activity

Compounds with similar structures to N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline have been investigated for various biological activities. These include potential anticonvulsant properties, as seen in related thiazole derivatives, which have shown efficacy in animal models of epilepsy. Additionally, some derivatives exhibit antimicrobial and anticancer properties, likely through interactions with specific enzymes or receptors.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step organic reactions. These processes often start with readily available reagents and involve the formation of the thiazole ring and the introduction of various substituents. The chemical reactivity of these compounds is influenced by their functional groups, which can participate in various chemical transformations.

Data Table: General Characteristics of Thiazole Derivatives

PropertyDescription
Molecular StructureFeatures a thiazole ring, sulfonyl group, and morpholine derivative.
Biological ActivityPotential anticonvulsant, antimicrobial, and anticancer properties.
SynthesisMulti-step organic reactions starting from readily available reagents.
Chemical ReactivityInfluenced by functional groups, participating in various chemical transformations.

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